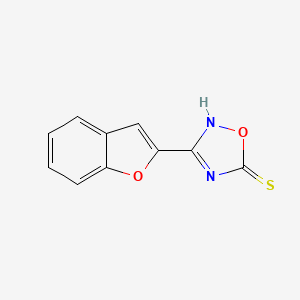

3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol

Descripción general

Descripción

3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound that features a benzofuran moiety fused to a 1,2,4-oxadiazole ring with a thiol group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol typically involves the following steps:

Benzofuran Derivative Synthesis: The starting material, benzofuran, can be synthesized through various methods, including the cyclization of o-hydroxybenzaldehydes with acetic anhydride.

Oxadiazole Formation: The benzofuran derivative is then reacted with thiosemicarbazide under acidic conditions to form the oxadiazole ring.

Thiol Introduction: The thiol group is introduced by treating the oxadiazole derivative with a suitable thiolating agent, such as thiourea.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions: 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thioethers.

Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium hypochlorite, or iodine can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Alkyl halides, acyl chlorides, and isocyanates are common reagents for substitution reactions.

Major Products Formed:

Disulfides: Formed by the oxidation of the thiol group.

Thioethers: Resulting from the reduction of the thiol group.

Substituted Derivatives: Various alkylated or acylated products can be obtained through substitution reactions.

Aplicaciones Científicas De Investigación

Synthesis of 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol

The synthesis of this compound typically involves the reaction of benzofuran derivatives with appropriate thioketones or thiols under various conditions. For instance, ultrasonic-assisted methods have been employed to enhance yields and reduce reaction times compared to traditional methods. The use of environmentally friendly solvents and reagents has also been emphasized in recent studies .

Antifungal Activity

Research indicates that benzofuran-oxadiazole hybrids exhibit significant antifungal properties against various wood-degrading fungi. For example, a study evaluated the antifungal efficacy of several derivatives against Trametes versicolor and Poria placenta, demonstrating that certain compounds showed inhibition percentages ranging from 14.6% to 23.0% at concentrations of 500 ppm . Notably, the hybrid compound 5h was identified as the most active against these fungi.

Tyrosinase Inhibition

Another important application is in the inhibition of tyrosinase, an enzyme involved in melanin production. Compounds derived from this compound showed promising results with IC50 values in the micromolar range. One derivative exhibited an IC50 of 11 μM, comparable to ascorbic acid . This suggests potential applications in skin whitening products and treatments for hyperpigmentation.

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Various derivatives have shown activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents . The presence of specific substituents in the oxadiazole ring has been correlated with enhanced activity.

Material Science Applications

Beyond biological applications, this compound has potential uses in material sciences, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices due to its electronic properties . The incorporation of this compound into polymer matrices could enhance the performance characteristics of these materials.

Case Study 1: Antifungal Evaluation

A series of benzofuran-oxadiazole hybrids were synthesized and tested for antifungal activity against wood-degrading fungi. The results indicated that compounds with specific substitutions exhibited enhanced antifungal properties compared to traditional wood preservatives . This study highlights the potential for developing safer and more effective antifungal agents for use in wood preservation.

Case Study 2: Tyrosinase Inhibition

In a comparative study on tyrosinase inhibitors, several benzofuran-based oxadiazoles were synthesized using green chemistry techniques. The results demonstrated that certain derivatives not only inhibited tyrosinase effectively but also displayed favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles . This positions these compounds as viable candidates for cosmetic applications.

References Table

Mecanismo De Acción

The mechanism by which 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol exerts its effects involves interactions with molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. Additionally, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.

Comparación Con Compuestos Similares

3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol is unique due to its specific structural features and biological activities. Similar compounds include:

Benzofuran Derivatives: These compounds share the benzofuran core but may have different substituents and functional groups.

Oxadiazole Derivatives: These compounds contain the oxadiazole ring but lack the benzofuran moiety.

Thiol-containing Heterocycles: Other heterocyclic compounds with thiol groups exhibit similar biological activities but differ in their core structures.

Actividad Biológica

3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and various biological evaluations including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Synthesis

The compound features a benzofuran moiety linked to an oxadiazole ring with a thiol group. The general structure can be represented as follows:

Synthesis typically involves the reaction of benzofuran derivatives with appropriate reagents to form the oxadiazole ring. Various synthetic routes have been explored, yielding compounds with varying substituents that affect their biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies:

Antimicrobial Activity

Research indicates that benzofuran-oxadiazole hybrids exhibit significant antimicrobial properties. For instance, a study synthesized several derivatives and tested them against various bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 5a | MCF-7 (Breast) | 15.63 | |

| 5b | A549 (Lung) | 6.3 | |

| 5c | HeLa (Cervical) | 17.9 |

These compounds act through mechanisms such as apoptosis induction and cell cycle arrest.

Other Biological Activities

In addition to antimicrobial and anticancer activities, benzofuran derivatives have shown potential in other areas:

- Thrombolytic Activity : Some derivatives demonstrated significant thrombolytic effects compared to reference drugs .

- Hemolytic Activity : Evaluations indicated varying levels of hemolysis among different derivatives, suggesting a potential for selective toxicity .

Case Studies

- Anticancer Evaluation : A study assessed the effects of several oxadiazole derivatives on MCF-7 and A549 cell lines using MTT assays. Compounds exhibited IC50 values significantly lower than those of standard treatments like doxorubicin, indicating enhanced potency .

- Antimicrobial Screening : Another investigation focused on the antifungal activity of a series of benzofuran-oxadiazole hybrids against wood-degrading fungi. The most active compound showed effective inhibition at concentrations as low as 500 ppm .

Propiedades

IUPAC Name |

3-(1-benzofuran-2-yl)-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2S/c15-10-11-9(12-14-10)8-5-6-3-1-2-4-7(6)13-8/h1-5H,(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNUDJVWRMJHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NC(=S)ON3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.